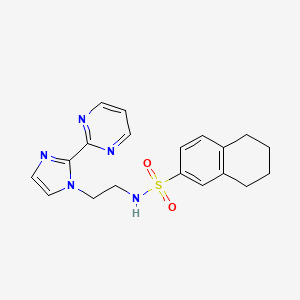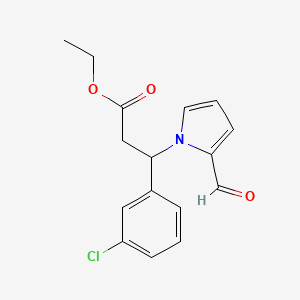
N-(4-chlorophenyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-1H-indazole-3-carboxamide” is a chemical compound likely containing an indazole core structure, which is a type of nitrogen-containing heterocycle . Indazoles are found in many biologically active compounds and are of interest in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions such as esterification, hydrazination, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds often involves intermolecular interactions like C–H⋯N and π⋯π interactions . The structure is often analyzed using methods like X-ray diffraction, density functional theory (DFT), and topological atom-in-molecules analysis .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves interactions with nitrogen and hydrogen atoms . The frontier molecular orbitals are usually well separated in energy .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using methods like spectroscopy and XRD . The compound likely has a molecular weight around 155.582 Da .Scientific Research Applications
Monoamine Oxidase B Inhibitors
Indazole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, including derivatives of N-(4-chlorophenyl)-1H-indazole-3-carboxamide, show promising applications in the treatment of neurological disorders such as Parkinson's disease. The high selectivity and potency of these inhibitors offer therapeutic potential with minimal side effects (Tzvetkov et al., 2014). Additionally, the study on the tautomerism of these compounds provides insights into their stability and interaction with the enzyme binding site, further supporting their therapeutic applications (Tzvetkov et al., 2017).
Corrosion Inhibition
Research on derivatives of indazole and triazole, such as the study of corrosion inhibition by 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, suggests potential applications of this compound in protecting metals from corrosion. These compounds act as effective inhibitors in acidic environments, offering up to 99% efficiency in certain cases, which is valuable for industrial applications in metal preservation and maintenance (Lagrenée et al., 2002).
Transient Receptor Potential A1 Antagonists
The discovery and optimization of indazole compounds as antagonists of the transient receptor potential A1 (TRPA1) ion channel reveal another area of application. These compounds, by modulating TRPA1 activity, show promise in treating inflammatory pain, demonstrating the potential of this compound derivatives in pain management and inflammation (Rooney et al., 2014).
Antitumor Activity
Research into indazole derivatives has also uncovered their potential in cancer treatment. For example, synthetic pathways leading to N-(2-aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide highlight the diverse synthetic applications of indazole-carboxamides and their potential antitumor activities (Kan, 2015). Another study on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides demonstrated their antiproliferative activity against various cancer cell lines, suggesting the potential of this compound derivatives in oncology (Maggio et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N-(4-chlorophenyl)-1H-indazole-3-carboxamide is a complex organic compoundIt’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities . This interaction could potentially involve binding to the target receptor, leading to changes in the receptor’s activity and subsequent downstream effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a small molecule , which suggests that it could potentially have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that the compound could have various effects at the molecular and cellular level.
Action Environment
It’s known that environmental factors can influence the action of other organic compounds . These factors could potentially include temperature, pH, and the presence of other chemicals in the environment.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIORGRGVNLBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2467127.png)

![N-(4-ACETYLPHENYL)-2-{[3-(1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2467131.png)

![ethyl 4-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2467134.png)
![5-Fluoro-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2467135.png)


![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid](/img/structure/B2467147.png)

